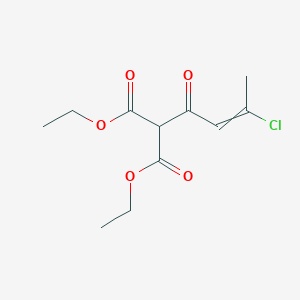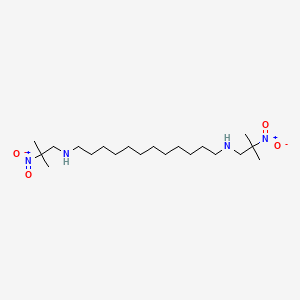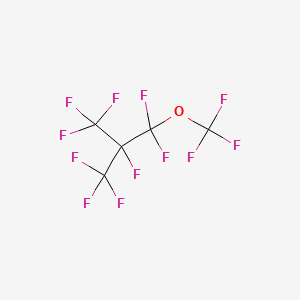
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane is a fluorinated organic compound. Fluorinated compounds are known for their stability and unique chemical properties, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds often involves large-scale fluorination processes, which require specialized equipment to handle the highly reactive and corrosive nature of fluorine gas.
Chemical Reactions Analysis
Types of Reactions
Fluorinated compounds can undergo various types of chemical reactions, including:
Substitution Reactions: Where fluorine atoms are replaced by other atoms or groups.
Addition Reactions: Where new atoms or groups are added to the molecule.
Elimination Reactions: Where atoms or groups are removed from the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving fluorinated compounds include:
Nucleophiles: Such as amines or alcohols.
Electrophiles: Such as halogens or acids.
Catalysts: Such as transition metals or Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new fluorinated compounds, while elimination reactions may produce alkenes or alkynes.
Scientific Research Applications
Chemistry
In chemistry, fluorinated compounds are used as solvents, reagents, and intermediates in various chemical reactions and processes.
Biology
In biology, these compounds are used in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine
In medicine, fluorinated compounds are used in the development of pharmaceuticals, including anesthetics and anti-inflammatory drugs.
Industry
In industry, these compounds are used in the production of polymers, surfactants, and refrigerants.
Mechanism of Action
The mechanism of action of fluorinated compounds often involves their interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated hydrocarbons, such as:
- 1,1,1,2-Tetrafluoroethane
- 1,1,1,3,3-Pentafluoropropane
- 1,1,1,2,3,3-Hexafluoropropane
Uniqueness
1,1,1,2,3,3-Hexafluoro-3-(trifluoromethoxy)-2-(trifluoromethyl)propane is unique due to its specific arrangement of fluorine atoms and functional groups, which can impart distinct chemical and physical properties compared to other fluorinated compounds.
Properties
CAS No. |
110719-85-2 |
|---|---|
Molecular Formula |
C5F12O |
Molecular Weight |
304.03 g/mol |
IUPAC Name |
2-[difluoro(trifluoromethoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C5F12O/c6-1(2(7,8)9,3(10,11)12)4(13,14)18-5(15,16)17 |
InChI Key |
GHVGCPIYFUJONZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
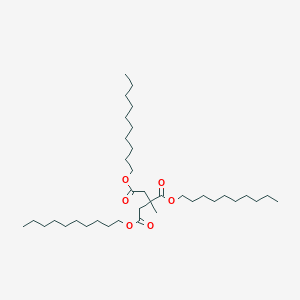
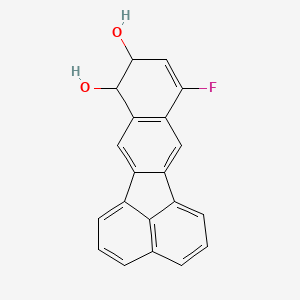
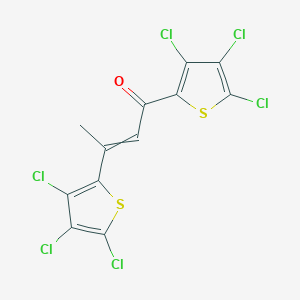
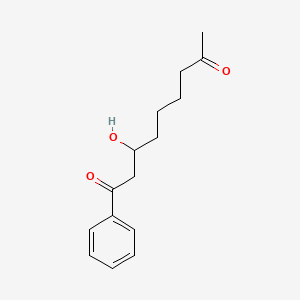
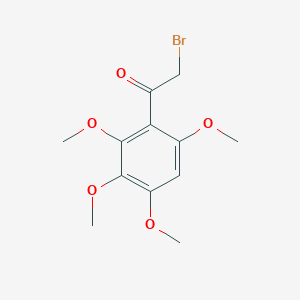

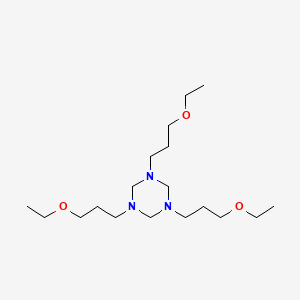
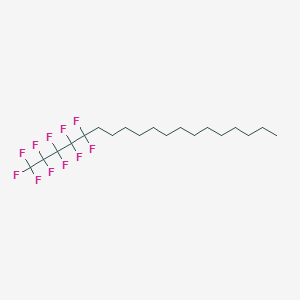

![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)

